molecular formula C20H20Br2N2O2 B322603 2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide

2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide

Cat. No.: B322603
M. Wt: 480.2 g/mol
InChI Key: OYMAISMVMZDBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide is a complex organic compound with the molecular formula C20H20Br2N2O2 and a molecular weight of 480.193 . This compound features a benzamide core substituted with bromine atoms and a cyclohexyl group, making it a subject of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Lithium aluminium hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Scientific Research Applications

2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and amide functional groups. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H20Br2N2O2

Molecular Weight

480.2 g/mol

IUPAC Name

2-bromo-N-[2-[(2-bromobenzoyl)amino]cyclohexyl]benzamide

InChI

InChI=1S/C20H20Br2N2O2/c21-15-9-3-1-7-13(15)19(25)23-17-11-5-6-12-18(17)24-20(26)14-8-2-4-10-16(14)22/h1-4,7-10,17-18H,5-6,11-12H2,(H,23,25)(H,24,26)

InChI Key

OYMAISMVMZDBQA-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=C2Br)NC(=O)C3=CC=CC=C3Br

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=C2Br)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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